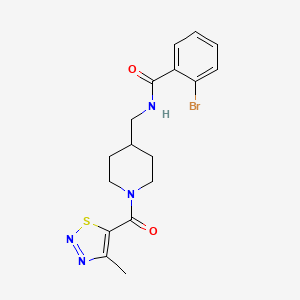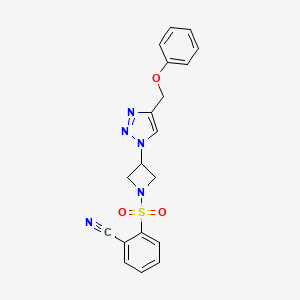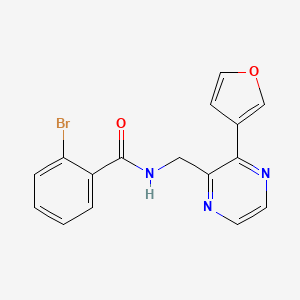![molecular formula C21H13F4N5O2 B2677116 1-(2-fluorophenyl)-5-(pyridin-2-yl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1396629-77-8](/img/structure/B2677116.png)
1-(2-fluorophenyl)-5-(pyridin-2-yl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorophenyl)-5-(pyridin-2-yl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions. The presence of fluorine and trifluoromethoxy groups enhances its chemical properties, making it a valuable candidate for various applications.
Preparation Methods
The synthesis of 1-(2-fluorophenyl)-5-(pyridin-2-yl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the cycloaddition reaction between azides and alkynes to form the triazole ring. The reaction conditions often require the use of copper(I) catalysts to facilitate the cycloaddition process. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the triazole ring allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(2-fluorophenyl)-5-(pyridin-2-yl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s stability and reactivity make it useful in studying biological pathways and interactions.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-5-(pyridin-2-yl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, influencing various biochemical pathways. The fluorine and trifluoromethoxy groups enhance the compound’s binding affinity to target proteins, potentially modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
When compared to similar compounds, 1-(2-fluorophenyl)-5-(pyridin-2-yl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide: Lacks the trifluoromethoxy group, resulting in different chemical properties.
1-(2-fluorophenyl)-5-(pyridin-2-yl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide: Lacks the trifluoromethoxy group, affecting its reactivity and applications.
The presence of the trifluoromethoxy group in this compound enhances its chemical stability and reactivity, making it a more versatile compound for various applications.
Properties
IUPAC Name |
1-(2-fluorophenyl)-5-pyridin-2-yl-N-[3-(trifluoromethoxy)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F4N5O2/c22-15-8-1-2-10-17(15)30-19(16-9-3-4-11-26-16)18(28-29-30)20(31)27-13-6-5-7-14(12-13)32-21(23,24)25/h1-12H,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDSLUOZTWVMMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)OC(F)(F)F)C4=CC=CC=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F4N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfanyl]acrylamide](/img/structure/B2677034.png)

![2-(3-methylphenyl)-1-[(oxolan-2-yl)methyl]-1,4,5,6,7,8-hexahydroquinazoline-4-thione](/img/structure/B2677037.png)
![1-[5-(1H-1,3-benzodiazol-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one](/img/structure/B2677038.png)
![4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine](/img/structure/B2677040.png)



![2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitrobenzonitrile](/img/structure/B2677045.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride](/img/structure/B2677048.png)
![3-Chloro-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2677049.png)

![Ethyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2677054.png)

